molecular formula C12H26O4 B13794484 4,7,10,13-Tetraoxahexadecane CAS No. 77318-45-7

4,7,10,13-Tetraoxahexadecane

Cat. No.: B13794484
CAS No.: 77318-45-7
M. Wt: 234.33 g/mol
InChI Key: DSPIZZQMSHIZLS-UHFFFAOYSA-N
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Description

4,7,10,13-Tetraoxahexadecane is a chemical compound with the molecular formula C₁₂H₂₆O₄. It is a member of the polyether family, characterized by the presence of multiple ether groups in its structure. This compound is known for its unique properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,7,10,13-Tetraoxahexadecane can be synthesized through the reaction of ethylene glycol with ethylene oxide under controlled conditions. The reaction typically involves the use of a catalyst, such as potassium hydroxide, to facilitate the formation of the polyether chain. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where ethylene glycol and ethylene oxide are continuously fed into the system. The reaction is monitored and controlled to maintain optimal conditions, ensuring high yield and purity of the final product. The compound is then purified through distillation and other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4,7,10,13-Tetraoxahexadecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The ether groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ethers.

Scientific Research Applications

4,7,10,13-Tetraoxahexadecane has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: The compound is employed in the preparation of various biological assays and experiments.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,7,10,13-Tetraoxahexadecane involves its interaction with various molecular targets and pathways. The compound’s ether groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound can interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

4,7,10,13-Tetraoxahexadecane can be compared with other polyether compounds, such as:

    Polyethylene glycol: Similar in structure but with different chain lengths and properties.

    Tetraethylene glycol: Another polyether with a shorter chain length.

    Polypropylene glycol: A polyether with different repeating units.

The uniqueness of this compound lies in its specific chain length and the presence of multiple ether groups, which confer distinct physical and chemical properties.

Properties

CAS No.

77318-45-7

Molecular Formula

C12H26O4

Molecular Weight

234.33 g/mol

IUPAC Name

1-[2-[2-(2-propoxyethoxy)ethoxy]ethoxy]propane

InChI

InChI=1S/C12H26O4/c1-3-5-13-7-9-15-11-12-16-10-8-14-6-4-2/h3-12H2,1-2H3

InChI Key

DSPIZZQMSHIZLS-UHFFFAOYSA-N

Canonical SMILES

CCCOCCOCCOCCOCCC

Origin of Product

United States

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